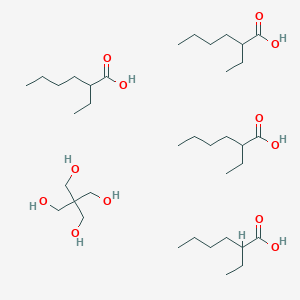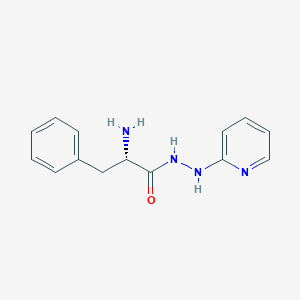
Tetrakis(2-ethylhexanoic acid); pentek
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2-ethylhexanoic acid); pentek is a chemical compound that is widely used in various industrial and scientific applications. It is known for its unique properties and versatility, making it a valuable component in many chemical processes. The compound is derived from 2-ethylhexanoic acid, which is a carboxylic acid commonly used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2-ethylhexanoic acid); pentek typically involves the reaction of 2-ethylhexanoic acid with metal cations to form metal ethylhexanoates. This process can be carried out under various conditions, depending on the desired metal derivative. For example, the reaction of 2-ethylhexanoic acid with cobalt(II) ions in the presence of a suitable solvent can yield cobalt(II) bis(2-ethylhexanoate) .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to produce 2-ethylhexanal, which is subsequently oxidized to yield 2-ethylhexanoic acid . The final step involves the reaction of 2-ethylhexanoic acid with the desired metal cation to form the metal ethylhexanoate complex .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2-ethylhexanoic acid); pentek undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the ethylhexanoate group with other functional groups, facilitated by reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-ethylhexanal primarily yields 2-ethylhexanoic acid, while reduction reactions can produce various alcohols or hydrocarbons .
Scientific Research Applications
Tetrakis(2-ethylhexanoic acid); pentek has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the preparation of metal complexes for biological studies and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Mechanism of Action
The mechanism of action of Tetrakis(2-ethylhexanoic acid); pentek involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen to the substrate. In reduction reactions, it can donate electrons to the substrate, leading to the formation of reduced products . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tetrakis(2-ethylhexanoic acid); pentek can be compared with other similar compounds, such as:
Versatic™ Acid 10: A synthetic mixture of tertiary carboxylic acids used as an alternative to 2-ethylhexanoic acid in various applications.
Neodecanoic Acid: Another alternative to 2-ethylhexanoic acid, known for its advantageous classification and labeling profile.
These compounds share similar properties and applications but differ in their chemical structure and specific uses. This compound is unique in its ability to form stable metal complexes that are highly soluble in nonpolar solvents, making it particularly valuable in industrial and scientific applications .
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H16O2.C5H12O4/c4*1-3-5-6-7(4-2)8(9)10;6-1-5(2-7,3-8)4-9/h4*7H,3-6H2,1-2H3,(H,9,10);6-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTMNLQEZZQQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.C(C(CO)(CO)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H76O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(2-Aminoethylsulfanylmethyl)-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B8232322.png)







